![molecular formula C17H24N2O2 B5776860 N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5776860.png)
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). AZD9291 has been shown to be highly effective in patients with EGFR T790M mutation, which is a common cause of acquired resistance to first-generation EGFR TKIs.
Mécanisme D'action
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide works by selectively inhibiting the activity of mutated EGFR, which is responsible for the growth and proliferation of cancer cells in NSCLC. N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has been shown to have a significant impact on the biochemical and physiological processes involved in NSCLC. N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide inhibits the activity of mutated EGFR, which leads to a decrease in cell proliferation, increased apoptosis, and reduced tumor growth. N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide also has a favorable safety profile, with fewer adverse events compared to first-generation EGFR TKIs.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has several advantages for lab experiments, including its high potency, selectivity, and favorable safety profile. However, N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several future directions for research on N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide, including:
1. Combination therapy: N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide may be used in combination with other targeted therapies or immunotherapies to improve treatment outcomes in NSCLC.
2. Resistance mechanisms: Further research is needed to understand the mechanisms of resistance to N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide and to develop strategies to overcome resistance.
3. Biomarkers: Identification of biomarkers that predict response to N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide will improve patient selection and treatment outcomes.
4. New indications: N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide may have potential for the treatment of other EGFR-mutated cancers, such as head and neck cancer and colorectal cancer.
In conclusion, N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide is a promising third-generation EGFR TKI that has shown significant efficacy in the treatment of NSCLC. Further research is needed to fully understand the mechanisms of action and resistance, and to identify biomarkers that predict response to the drug. With continued research, N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has the potential to improve treatment outcomes for patients with NSCLC and other EGFR-mutated cancers.
Méthodes De Synthèse
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide is synthesized using a multi-step process, involving the coupling of various intermediates to form the final product. The synthesis process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In clinical trials, N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has been shown to be highly effective in patients with EGFR T790M mutation, with response rates ranging from 60% to 80%. N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide has also been shown to have a favorable safety profile, with fewer adverse events compared to first-generation EGFR TKIs.
Propriétés
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)16(20)18-15-9-7-8-14(12-15)17(21)19-10-5-3-4-6-11-19/h7-9,12-13H,3-6,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBALRPCWCFYQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepane-1-carbonyl)phenyl]-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)
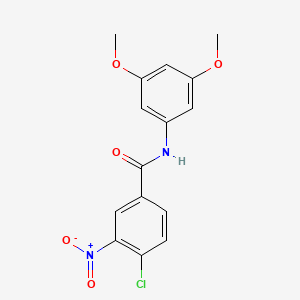
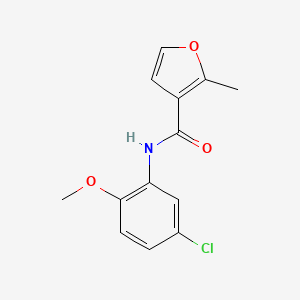
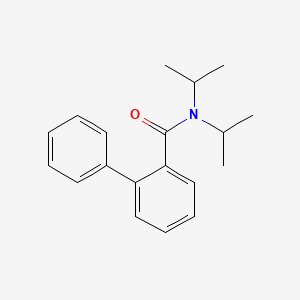
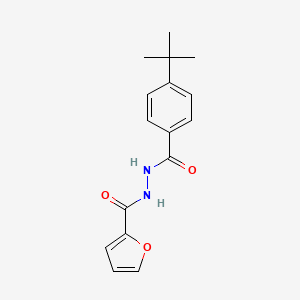
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)
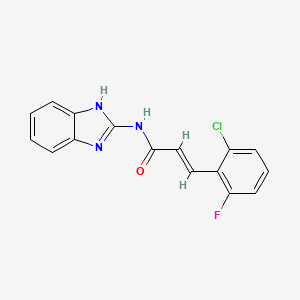
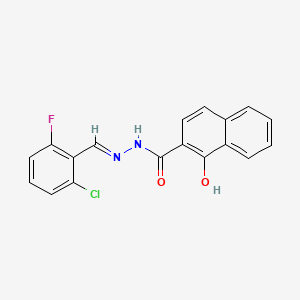
![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)
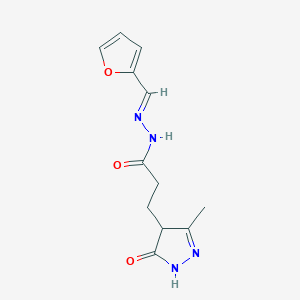
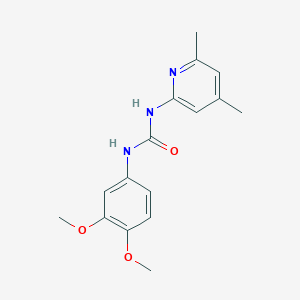
![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-naphthol](/img/structure/B5776850.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5776856.png)
![[4-(aminosulfonyl)phenyl]methylene diacetate](/img/structure/B5776872.png)